

Application Note: A Stability-Indicating HPLC Assay for Vildagliptin and Its Impurities

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Compound of Interest

Compound Name: *Vildagliptin Impurity B*

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This document provides a detailed application note and protocol for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantitative analysis of vildagliptin and its process-related impurities and degradation products. This method is crucial for assessing the stability of vildagliptin in bulk drug substances and pharmaceutical formulations, ensuring its quality, safety, and efficacy.

Introduction

Vildagliptin is an oral anti-diabetic agent that enhances the body's own ability to control high blood sugar. It is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.^[1] To ensure the stability and safety of vildagliptin drug products, a validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions. This application note describes a robust RP-HPLC method capable of resolving vildagliptin from its known impurities and degradation products generated during forced degradation studies.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method is critical for the accurate quantification of vildagliptin and its impurities. The following table summarizes the recommended instrumentation and chromatographic conditions.

Table 1: HPLC Method Parameters

Parameter	Specification
HPLC System	Waters HPLC with PDA detector or equivalent
Column	Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase	Perchloric acid buffer, methanol, and acetonitrile mixture
Flow Rate	1.0 mL/min
Detection Wavelength	210 nm[2][3]
Injection Volume	20 µL
Column Temperature	50°C
Run Time	Approximately 20 minutes

Preparation of Solutions

2.2.1. Diluent Preparation: Prepare a mixture of 80 volumes of methanol and 20 volumes of water.

2.2.2. Standard Stock Solution Preparation (Vildagliptin): Accurately weigh and transfer about 25 mg of Vildagliptin reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate to dissolve. Make up the volume to 50 mL with the diluent.

2.2.3. Sample Solution Preparation: Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to 25 mg of Vildagliptin into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then make up the volume with diluent. Centrifuge a portion of the solution at 4000 RPM for 10 minutes and use the supernatant for analysis.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][5]

2.3.1. Acid Degradation: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol, add 3.0 mL of 1.0 M HCl, and heat the mixture at 80°C for 3 to 9 hours.[6] After cooling, neutralize the solution with a suitable concentration of NaOH solution and dilute to a final concentration of 1.0 mg/mL with diluent.

2.3.2. Base Degradation: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol and add 3.0 mL of 0.1 M NaOH solution.[6] Keep the solution at room temperature for 3 hours. Neutralize the solution with a suitable concentration of HCl solution and dilute to a final concentration of 1.0 mg/mL with diluent.

2.3.3. Oxidative Degradation: Dissolve 5 mg of vildagliptin in 2.0 mL of methanol and add 2.0 mL of 3% H₂O₂ solution. Keep the solution at room temperature for 1 to 7 hours.[6] Dilute to a final concentration of 1.0 mg/mL with diluent.

2.3.4. Thermal Degradation: Expose the solid vildagliptin powder to a temperature of 80°C for a specified duration. Dissolve the stressed sample in the diluent to achieve a final concentration of 1.0 mg/mL.

2.3.5. Photolytic Degradation: Expose the solid vildagliptin powder to UV light (254 nm) for a specified duration. Dissolve the stressed sample in the diluent to achieve a final concentration of 1.0 mg/mL.

Data Presentation

Retention Times and Resolution

The developed HPLC method effectively separates vildagliptin from its degradation products. The following table summarizes the typical retention times and relative retention times (RRT) observed for vildagliptin and its impurities.

Table 2: Retention Times and Relative Retention Times of Vildagliptin and its Degradation Products

Compound	Retention Time (min)	Relative Retention Time (RRT)
Degradant 1	-	0.38
Degradant 2	-	0.4
Degradant 3	-	0.5
Degradant 4	-	0.6
Degradant 5	-	0.7
Degradant 6	-	0.8
Vildagliptin	~10	1.0
Degradant 7	-	1.2
Degradant 8	-	1.3

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used. RRTs are calculated relative to the retention time of vildagliptin.

Summary of Forced Degradation Studies

Vildagliptin shows significant degradation under acidic, basic, and oxidative stress conditions, while it is relatively stable under thermal and photolytic conditions.[\[1\]](#)[\[2\]](#)

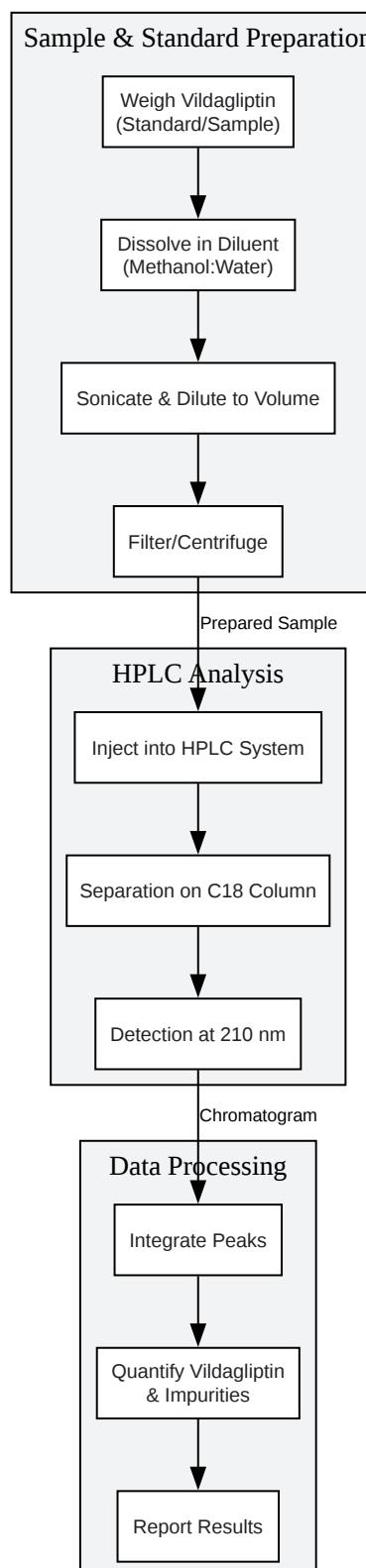
Table 3: Summary of Forced Degradation Studies for Vildagliptin

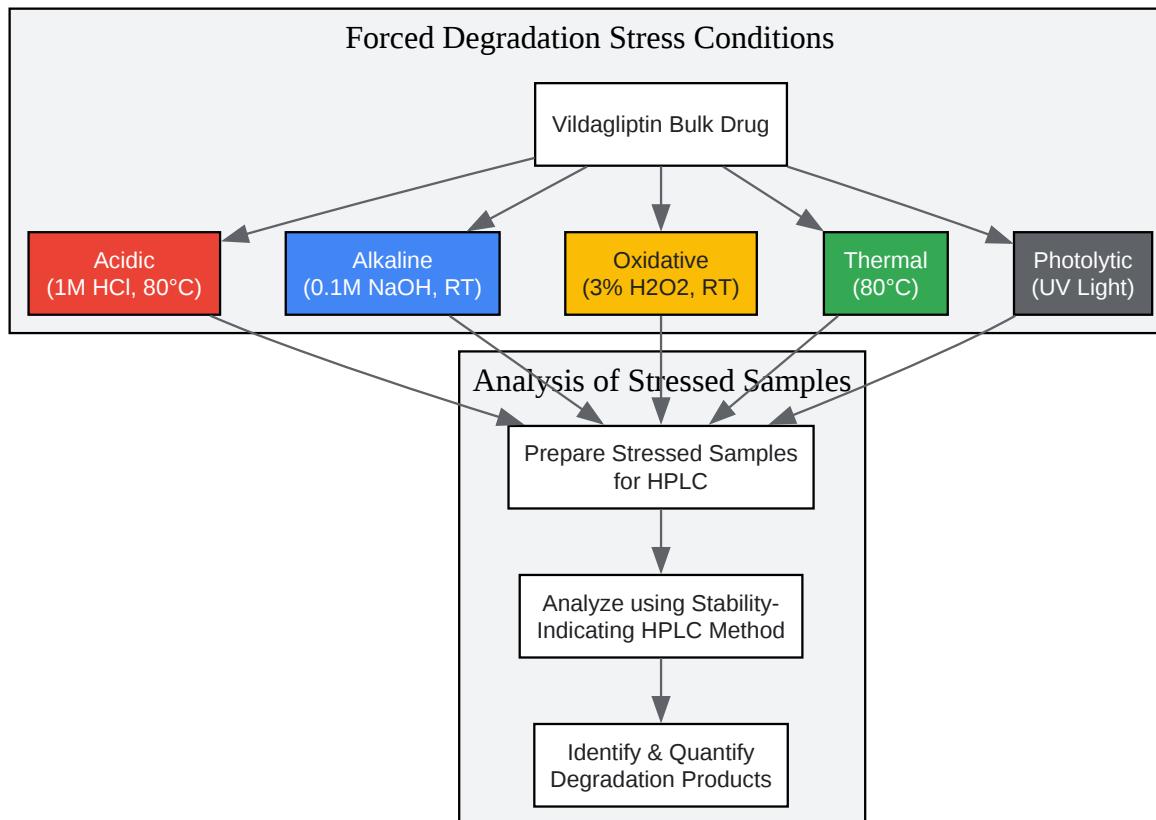
Stress Condition	Reagent/Condition	Duration	Observation	Major Degradants (RRT)
Acidic	1.0 M HCl	3-9 hours at 80°C	Significant degradation	1.3[1][6]
Alkaline	0.1 M NaOH	3 hours at RT	Significant degradation	0.4, 0.7, 1.2[1]
Oxidative	3% H ₂ O ₂	1-7 hours at RT	Significant degradation	0.38, 0.6, 0.8[6]
Neutral Hydrolysis	Water	-	One major degradant	0.7[1]
Thermal	80°C	-	No significant degradation	-
Photolytic	UV light	-	No significant degradation	-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating HPLC analysis of vildagliptin.





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